1-Ethyl-5-hydroxypyrrolidin-2-one

描述

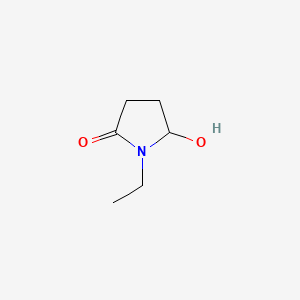

1-Ethyl-5-hydroxypyrrolidin-2-one is a cyclic amide with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a colorless, hygroscopic oil that is slightly soluble in chloroform, ethyl acetate, and methanol . This compound is known for its unique chemical properties and versatility in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method uses simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .

Industrial Production Methods: Industrial production of this compound typically involves the use of N-ethylsuccinimide as a precursor . The process includes amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

化学反应分析

Types of Reactions: 1-Ethyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidants include Oxone and other mild oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

Neuroprotective Properties

Research indicates that 1-Ethyl-5-hydroxypyrrolidin-2-one exhibits neuroprotective effects, particularly in the context of cognitive enhancement and memory improvement. Studies have demonstrated that derivatives of this compound can enhance learning and memory in animal models, outperforming standard cognitive enhancers like Piracetam. For instance, a study showed that at a dose of 10 mg/kg, a related compound improved learning rates significantly compared to saline controls .

Table 1: Neuroprotective Effects of Pyrrolidinone Derivatives

| Compound | Dose (mg/kg) | Effect on Learning | Reference |

|---|---|---|---|

| This compound | 10 | Significant improvement | |

| Piracetam | 30 | Standard cognitive enhancer |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies evaluated the efficacy of various pyrrolidinone derivatives against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited potent cytotoxic effects, with some compounds reducing cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 21 (5-nitrothiophene) | A549 | 25 | |

| Cisplatin | A549 | 15 | |

| Compound with 4-dimethylamino phenyl substitution | A549 | 20 |

Antimicrobial Applications

Another promising application of this compound is its antimicrobial activity. Recent studies have shown that derivatives of this compound possess significant antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using various methods including disk diffusion and minimum inhibitory concentration assays .

Table 3: Antimicrobial Efficacy of Pyrrolidinone Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound X | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | |

| Compound Y | Escherichia coli | 16 |

Case Studies

Several case studies exemplify the potential of this compound:

- Neuroprotection : In a controlled study involving rats, the administration of pyrrolidinone derivatives led to improved cognitive performance in maze tests compared to untreated controls.

- Anticancer Research : A derivative was tested against A549 cells and showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Trials : In vitro tests demonstrated significant inhibition of MRSA growth by specific derivatives, suggesting their utility in treating antibiotic-resistant infections.

作用机制

The mechanism of action of 1-Ethyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways . For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The compound’s versatility is attributed to its ability to explore the pharmacophore space due to sp3-hybridization and its contribution to the stereochemistry of molecules .

相似化合物的比较

1-Ethyl-5-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: A five-membered lactam present in both natural and synthetic compounds.

N-ethyl-2-pyrrolidone: Another cyclic amide with similar properties and applications.

生物活性

1-Ethyl-5-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidine alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Target Interaction : The compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, leading to a range of downstream effects such as antioxidant and anti-inflammatory activities.

- Biochemical Pathways : Pyrrolidine alkaloids, including this compound, affect metabolic processes by modulating enzyme activity and gene expression. For instance, it can act as both an enzyme inhibitor and an activator depending on the cellular context .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in organic solvents like chloroform and methanol. Its hygroscopic nature suggests that it can absorb moisture from the environment, potentially affecting its stability and bioavailability.

Biological Activities

This compound has been documented to exhibit a variety of biological activities:

- Antioxidant Activity : Studies have indicated that this compound can scavenge free radicals, thus providing protection against oxidative stress. This property is crucial for its potential use in treating diseases associated with oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Research suggests that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Isolation from Natural Sources : This compound has been isolated from various plant species, including Jatropha curcas and Pteridium aquilinum, highlighting its natural occurrence and potential therapeutic uses .

- Phytochemical Studies : A study focused on the isolation of new pyrrolidone alkaloids from Rourea oligophlebia demonstrated the structural similarity and biological relevance of this compound within the broader class of pyrrolidine derivatives .

- Toxicological Assessments : Animal model studies indicate that dosage significantly affects the compound's impact on cellular processes. Lower doses may enhance metabolic functions, while higher doses could lead to toxic effects such as oxidative stress .

Summary of Biological Activities

属性

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72954-65-5 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。